molecular formula C19H15ClN4O6S B11218573 5-chloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

5-chloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

Cat. No.: B11218573
M. Wt: 462.9 g/mol
InChI Key: IHHRFZYYXSLYBK-UHFFFAOYSA-N
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Description

  • The compound’s full name is quite a mouthful, so let’s break it down. It consists of several key components:

      5-chloro: Indicates the presence of a chlorine atom.

      N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl): This complex part contains a thienopyrazole ring fused with a benzene ring (4-methoxyphenyl group). The dioxido moiety suggests the presence of two oxygen atoms.

      2-nitrobenzamide: Refers to a benzamide derivative with a nitro group (NO₂) at position 2.

  • Overall, this compound combines heterocyclic and aromatic features, making it intriguing for further study.
  • Preparation Methods

    • Starting from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, the following synthetic routes are employed:
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: The nitro group can be reduced to an amino group.

        Substitution: The chlorine atom may be replaced by other functional groups.

        Cyclization: The thienopyrazole ring can participate in cyclization reactions.

    • Common reagents include hydrazine hydrate, acetyl chloride, and morpholine.
  • Scientific Research Applications

      Medicine: Investigate its anti-inflammatory properties, as some derivatives exhibit good anti-inflammatory activities.

      Biological Studies: Explore its effects on cellular pathways and molecular targets.

      Industry: Assess its potential as a building block for novel compounds.

  • Mechanism of Action

    • The exact mechanism remains to be elucidated, but it likely involves interactions with specific receptors or enzymes. Further research is needed.
  • Comparison with Similar Compounds

    • Similar compounds include other pyrazolines, pyrazoles, and benzamides. the unique combination of heterocyclic rings and substituents sets this compound apart.

    Properties

    Molecular Formula

    C19H15ClN4O6S

    Molecular Weight

    462.9 g/mol

    IUPAC Name

    5-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

    InChI

    InChI=1S/C19H15ClN4O6S/c1-30-13-5-3-12(4-6-13)23-18(15-9-31(28,29)10-16(15)22-23)21-19(25)14-8-11(20)2-7-17(14)24(26)27/h2-8H,9-10H2,1H3,(H,21,25)

    InChI Key

    IHHRFZYYXSLYBK-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]

    Origin of Product

    United States

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